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Compound of Interest

Compound Name: GSK8175

Cat. No.: B15563726 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
GSK8175 is a second-generation, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B

polymerase, an essential enzyme for viral replication. Developed as a sulfonamide-N-

benzoxaborole benzofuran analog, GSK8175 was designed to overcome the pharmacokinetic

limitations of its predecessor, GSK5852, primarily by mitigating facile benzylic oxidation. This

strategic modification resulted in a significantly improved pharmacokinetic profile, characterized

by low in vivo clearance in preclinical species and a prolonged plasma half-life in humans.

GSK8175 demonstrates potent antiviral activity against a broad range of HCV genotypes in

vitro. Preclinical and clinical data indicate that its enhanced metabolic stability translates to a

robust and sustained reduction in viral RNA levels, validating the therapeutic potential of this

compound in the treatment of chronic HCV infection.
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Property Description

Compound Name GSK8175

Mechanism of Action
Non-nucleoside inhibitor of HCV NS5B RNA-

dependent RNA polymerase.

Chemical Class
Sulfonamide-N-benzoxaborole benzofuran

analog.

Therapeutic Target Hepatitis C Virus (HCV)

Key Innovation

Improved metabolic stability and human

pharmacokinetics by addressing benzylic

oxidation observed in the first-generation

inhibitor, GSK5852.

In Vitro Activity
The in vitro antiviral potency of GSK8175 was evaluated using HCV replicon assays, which

measure the replication of subgenomic HCV RNA in cultured human hepatoma cells. The

compound's direct inhibitory effect on the viral polymerase was assessed through enzymatic

assays.

Antiviral Activity in HCV Replicon Assays
GSK8175 exhibits potent, low nanomolar activity against wild-type (WT) HCV replicons. Its

efficacy extends to various HCV genotypes, a critical attribute for a broad-spectrum antiviral

agent.

Table 1: In Vitro Antiviral Activity of GSK8175 in HCV Replicon Assays
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HCV
Genotype/Replicon

Assay Type Parameter Value (nM)

Genotype 1b (WT) Cellular Replicon EC₅₀ < 7[1]

Genotype 1a Cellular Replicon EC₅₀ 38[2]

Genotype 1b Cellular Replicon EC₅₀ -

Genotype 2a Cellular Replicon EC₅₀ -

Genotype 3a Cellular Replicon EC₅₀ -

Note: Specific EC₅₀ values for all genotypes were not publicly available in the reviewed

literature. The value for Genotype 1a is for a closely related compound from the same class.

NS5B Polymerase Inhibition
GSK8175 directly targets the HCV NS5B polymerase, inhibiting its RNA-dependent RNA

polymerase activity. Enzymatic assays confirm its potent inhibitory action against the

polymerase from multiple HCV genotypes.

Table 2: In Vitro Inhibition of HCV NS5B Polymerase by GSK8175

HCV Genotype Assay Type Parameter Value (nM)

Genotype 1b Enzymatic IC₅₀ 10[2]

Genotype 1a Enzymatic IC₅₀ 49[2]

Genotype 2a Enzymatic IC₅₀ 13[2]

Genotype 3a Enzymatic IC₅₀
>10,000 (60%

inhibition at 10 µM)[2]

In Vivo Pharmacokinetics
The pharmacokinetic profile of GSK8175 was characterized in multiple preclinical species and

in human clinical trials. These studies demonstrate low clearance and high oral bioavailability,

supporting its development for oral administration.
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Preclinical Pharmacokinetics
Pharmacokinetic parameters were determined in rats, dogs, and monkeys following

intravenous and oral administration.

Table 3: Preclinical Pharmacokinetic Parameters of a GSK8175 Analog

Speci
es

Route
Dose
(mg/k
g)

Cₘₐₓ
(ng/m
L)

Tₘₐₓ
(h)

AUC
(ng·h/
mL)

CL
(mL/
min/k
g)

Vd
(L/kg)

t₁/₂
(h)

Oral
Bioav
ailabil
ity
(%)

Rat IV - - - - 1.4[2] - - 44[2]

Oral - - - - - - -

Dog IV - - - - 0.86[2] - - 35[2]

Oral - - - - - - -

Monke

y
IV - - - - 0.76[2] - - 53[2]

Oral - - - - - - -

Note: Detailed pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, Vd, t₁/₂) for GSK8175 were not

fully available in the public domain. The presented clearance and bioavailability data are for a

closely related and representative compound from the same chemical series.

Human Pharmacokinetics
In clinical studies, GSK8175 exhibited a remarkably long plasma half-life, a key advantage for

patient dosing and compliance.

Table 4: Human Pharmacokinetic Parameters of GSK8175

Parameter Value

Plasma Half-life (t₁/₂) 60-63 hours[3]
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Experimental Protocols
HCV Replicon Assay (Luciferase-Based)
This assay is used to determine the in vitro antiviral efficacy of compounds against HCV

replication.

Principle: A subgenomic HCV replicon containing a luciferase reporter gene is introduced into

human hepatoma cells (e.g., Huh-7). The level of luciferase activity is directly proportional to

the extent of HCV RNA replication. Inhibition of replication by an antiviral compound results in a

decrease in luciferase signal.

Detailed Methodology:

Cell Culture: Maintain Huh-7 cells in Dulbecco's Modified Eagle Medium (DMEM)

supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics at

37°C in a 5% CO₂ incubator.

RNA Transfection: Linearize the HCV replicon plasmid DNA containing the luciferase

reporter gene and use it as a template for in vitro transcription to generate replicon RNA.

Electroporate the in vitro-transcribed RNA into Huh-7 cells.

Compound Treatment: Plate the transfected cells in 96-well plates. After cell attachment, add

serial dilutions of GSK8175 (or control compounds) to the wells. Include a no-drug control

and a positive control (e.g., another known HCV inhibitor).

Incubation: Incubate the plates for 48-72 hours at 37°C.

Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial

luciferase assay system and a luminometer.

Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration

of the compound that reduces luciferase activity by 50% compared to the no-drug control.
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Assay Data Analysis
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Figure 1. Workflow for the HCV Replicon Luciferase Assay.

NS5B RNA-Dependent RNA Polymerase (RdRp)
Enzymatic Assay
This biochemical assay directly measures the inhibitory activity of a compound on the purified

HCV NS5B polymerase enzyme.

Principle: The assay measures the incorporation of a labeled nucleotide triphosphate (e.g.,

[³³P]-UTP) into a newly synthesized RNA strand by the NS5B polymerase using a synthetic

RNA template-primer. An inhibitor will reduce the amount of incorporated labeled nucleotide.

Detailed Methodology:

Enzyme and Substrates: Use purified, recombinant HCV NS5B polymerase. The reaction

mixture contains a synthetic poly(A) template and an oligo(U) primer, along with a mixture of

nucleotide triphosphates (ATP, CTP, GTP, and labeled UTP).

Inhibitor Addition: Add varying concentrations of GSK8175 or control compounds to the

reaction mixture.

Reaction Initiation and Incubation: Initiate the polymerase reaction by adding the NS5B

enzyme. Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

Reaction Termination: Stop the reaction by adding EDTA.
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Product Capture and Detection: Transfer the reaction mixture to a filter plate to capture the

newly synthesized, labeled RNA. Wash the filter to remove unincorporated labeled

nucleotides. Measure the radioactivity of the captured RNA using a scintillation counter.

Data Analysis: Determine the 50% inhibitory concentration (IC₅₀), which is the concentration

of the compound that reduces the polymerase activity by 50% compared to the no-inhibitor

control.
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Reaction Setup Reaction & Detection Data Analysis

Reaction Mix:
- Template/Primer (polyA/oligoU)
- NTPs (including labeled UTP)

- Buffer

Add GSK8175 Add Purified NS5B EnzymeInitiate Reaction Incubate at 30°C Terminate with EDTA Capture Labeled RNA on Filter Wash Unincorporated Nucleotides Measure Radioactivity Calculate IC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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